molecular formula C6H8Cl2N2 B560557 (2-Chloropyridin-4-yl)methanamine hydrochloride CAS No. 916210-98-5

(2-Chloropyridin-4-yl)methanamine hydrochloride

Cat. No.: B560557
CAS No.: 916210-98-5
M. Wt: 179.04 g/mol
InChI Key: BWSUKLOBJGMGCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-4-yl)methanamine hydrochloride typically involves the reaction of 2-chloropyridine with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: (2-Chloropyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized amine derivatives.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

(2-Chloropyridin-4-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The primary mechanism of action of (2-Chloropyridin-4-yl)methanamine hydrochloride involves the inhibition of LOXL2. This enzyme is responsible for the crosslinking of collagen and elastin, which are crucial components of the extracellular matrix. By inhibiting LOXL2, the compound reduces the crosslinking process, thereby affecting tissue remodeling and fibrosis. The molecular targets include the active site of LOXL2, where the compound binds and inhibits its enzymatic activity .

Comparison with Similar Compounds

  • (2-Chloropyridin-4-yl)methanamine dihydrochloride
  • 4-Aminomethyltetrahydropyran hydrochloride

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!

Properties

IUPAC Name

(2-chloropyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSUKLOBJGMGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735274
Record name 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916210-98-5
Record name 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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